REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[NH2:10])([O-:3])=[O:2].C(=O)([O-])[O-].[Ca+2].Cl[C:18]([O:20][CH2:21][CH2:22][CH2:23][Cl:24])=[O:19]>C(COC)OC>[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[CH:8][C:9]=1[NH:10][C:18](=[O:19])[O:20][CH2:21][CH2:22][CH2:23][Cl:24])([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1N)O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(OC)COC
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Name
|
|
Quantity
|
27 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OCCCCl
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Type
|
CUSTOM
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Details
|
the filtrate is stirred into 700 ml of ice-water
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the reaction mixture is filtered hot
|
Type
|
CUSTOM
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Details
|
The melting point is 103°-105° C., and after recrystallisation from toluene
|
Type
|
CUSTOM
|
Details
|
is 106° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)O)NC(OCCCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |